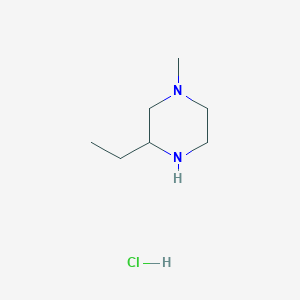
2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione is a complex organic compound that features a thiadiazole ring, an isoindoline-1,3-dione moiety, and an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the isoindoline-1,3-dione moiety.
1,3,4-Thiadiazole derivatives: These compounds have similar core structures but different functional groups, leading to varied biological activities.
Uniqueness
2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione is unique due to its combination of the thiadiazole ring and isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c13-11-14-15-12(20-11)19-6-5-16-9(17)7-3-1-2-4-8(7)10(16)18/h1-4H,5-6H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHXZNPDOPKXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)
![2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2920094.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2920095.png)
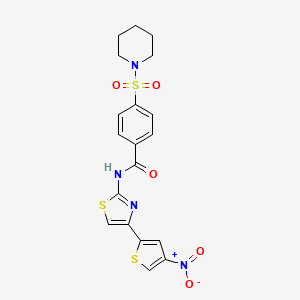
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920099.png)
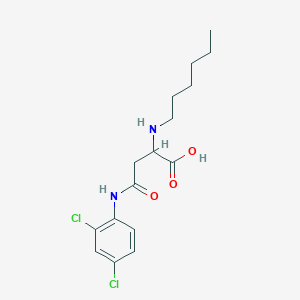
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)
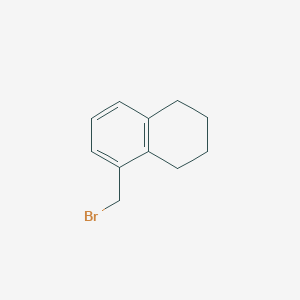
![6-tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2920108.png)
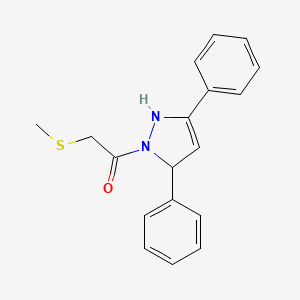
![N-(2-(6-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2920110.png)
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2920112.png)
